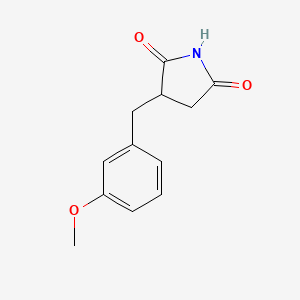

3-(3-Méthoxybenzyl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-Methoxybenzyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol It is characterized by a pyrrolidine-2,5-dione core structure substituted with a 3-methoxybenzyl group

Applications De Recherche Scientifique

Anticancer Activity

One of the most significant applications of 3-(3-Methoxybenzyl)pyrrolidine-2,5-dione is its role as an anticancer agent. Research indicates that derivatives of pyrrolidine-2,5-dione can inhibit indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in the catabolism of tryptophan that is often upregulated in tumors. Inhibition of IDO1 can enhance T-cell responses and reduce tumor immune evasion, making it a promising target for cancer therapy .

Case Study: Inhibition of IDO1

A study demonstrated that specific pyrrolidine derivatives effectively inhibited IDO1 activity, leading to increased proliferation of T-cells and reduced tumor growth in animal models. This mechanism suggests a dual role for these compounds: directly targeting cancer cells and modulating the immune response .

Neurological Applications

Pyrrolidine derivatives have also shown promise in the treatment of neurological disorders. For instance, compounds derived from 3-(3-Methoxybenzyl)pyrrolidine-2,5-dione have been evaluated for their anticonvulsant properties.

Anticonvulsant Activity

Research has indicated that certain derivatives possess significant anticonvulsant activity in animal models, particularly in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure tests. The effectiveness of these compounds is attributed to their ability to influence voltage-gated sodium and calcium channels, which are critical in neuronal excitability .

Metabolic Disorders

Another area of interest is the potential application of pyrrolidine derivatives in metabolic disorders such as diabetes. Recent studies have highlighted the ability of some compounds to act as dual agonists at peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid regulation.

Case Study: PPAR Agonism

Compounds derived from 3-(3-Methoxybenzyl)pyrrolidine-2,5-dione were shown to restore glucose metabolism and improve lipid profiles in diabetic animal models. These findings suggest that such compounds could be developed into therapeutic agents for managing type 2 diabetes .

Antimicrobial Properties

Emerging research has also pointed towards the antimicrobial activities of pyrrolidine derivatives. The structural versatility of these compounds allows for modifications that enhance their efficacy against various bacterial and viral pathogens.

Research Insights

Studies have documented the antimicrobial effects of several pyrrolidine derivatives against resistant strains of bacteria, indicating their potential as new antibiotic agents. This is particularly relevant given the rising concerns over antibiotic resistance globally .

Summary Table: Applications and Activities

Méthodes De Préparation

The synthesis of 3-(3-Methoxybenzyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 3-methoxybenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution . The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Analyse Des Réactions Chimiques

3-(3-Methoxybenzyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

Mécanisme D'action

The mechanism of action of 3-(3-Methoxybenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of carbonic anhydrase enzymes, which play a role in various physiological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

3-(3-Methoxybenzyl)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:

3-(4-Methoxybenzyl)pyrrolidine-2,5-dione: Similar structure but with a methoxy group at the 4-position of the benzyl ring.

3-(3-Chlorobenzyl)pyrrolidine-2,5-dione: Contains a chlorine atom instead of a methoxy group.

3-(3-Methylbenzyl)pyrrolidine-2,5-dione: Features a methyl group instead of a methoxy group.

These compounds share the pyrrolidine-2,5-dione core but differ in their substituents, leading to variations in their chemical and biological properties. The presence of the methoxy group in 3-(3-Methoxybenzyl)pyrrolidine-2,5-dione imparts unique electronic and steric effects, influencing its reactivity and interactions with biological targets.

Activité Biologique

3-(3-Methoxybenzyl)pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula for 3-(3-Methoxybenzyl)pyrrolidine-2,5-dione is C12H13N1O3. It features a pyrrolidine ring with a methoxybenzyl substituent and two carbonyl groups, contributing to its reactivity and biological profile.

Antimicrobial Properties

Research has indicated that pyrrolidine derivatives, including 3-(3-Methoxybenzyl)pyrrolidine-2,5-dione, exhibit notable antimicrobial activity. A study identified pyrrolidine-2,3-diones as potential inhibitors of Pseudomonas aeruginosa, suggesting that structural modifications in this class can enhance antibacterial efficacy without cytotoxic effects .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Target Pathogen | Inhibition (%) at 100 µM | Cytotoxicity |

|---|---|---|---|

| 3-(3-Methoxybenzyl)pyrrolidine-2,5-dione | Pseudomonas aeruginosa | 60-100% | Low |

| Pyrrolidine-2,3-dione | Pseudomonas aeruginosa | 70% | None |

Anticancer Activity

The anticancer potential of 3-(3-Methoxybenzyl)pyrrolidine-2,5-dione has been investigated in vitro. In studies involving MCF-7 breast cancer cells, derivatives of pyrrolidine-2,5-dione demonstrated significant cytotoxic effects at concentrations exceeding 20 µM. Notably, treatment at 40 µM resulted in approximately 50% cell death, indicating a promising avenue for cancer treatment .

Table 2: Cytotoxic Effects on MCF-7 Cells

| Compound | Concentration (µM) | Cell Viability (%) | Remarks |

|---|---|---|---|

| 3-(3-Methoxybenzyl)pyrrolidine-2,5-dione | 20 | >80 | Minimal effect |

| 40 | ~50 | Significant cytotoxicity |

The mechanism of action for 3-(3-Methoxybenzyl)pyrrolidine-2,5-dione involves interaction with specific molecular targets within cells. The presence of the pyrrolidine ring allows for modulation of neurotransmitter receptors and other cellular pathways that may contribute to its therapeutic effects .

Additionally, the compound's ability to stabilize protein-protein interactions has been noted, which could play a role in its anticancer properties by interfering with cellular signaling pathways crucial for tumor growth and survival .

Case Studies

- Antimicrobial Efficacy Study : A focused library screening identified several pyrrolidine derivatives as potent inhibitors against Pseudomonas aeruginosa. The study highlighted the significance of structural features such as hydroxyl and heteroaryl groups in enhancing antibacterial activity .

- Cytotoxicity Assessment in Cancer Models : In vitro studies on MCF-7 cells showed that treatment with various concentrations of pyrrolidine derivatives led to significant reductions in cell viability. The results suggested a dose-dependent response indicating the potential for further development as anticancer agents .

Propriétés

IUPAC Name |

3-[(3-methoxyphenyl)methyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-10-4-2-3-8(6-10)5-9-7-11(14)13-12(9)15/h2-4,6,9H,5,7H2,1H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAGEMLECOTHCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2CC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.